molecular formula C9H7NO3 B184210 6-Methoxyindoline-2,3-dione CAS No. 52351-75-4

6-Methoxyindoline-2,3-dione

Cat. No. B184210
CAS RN: 52351-75-4
M. Wt: 177.16 g/mol
InChI Key: MOJHIZLOKWRPIS-UHFFFAOYSA-N
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Description

6-Methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Molecular Structure Analysis

The molecular structure of 6-Methoxyindoline-2,3-dione consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3 and a molar refractivity of 44.1±0.3 cm3 .


Physical And Chemical Properties Analysis

6-Methoxyindoline-2,3-dione has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a molar refractivity of 44.1±0.3 cm3, and a molar volume of 131.6±3.0 cm3 . The compound also has a polar surface area of 55 Å2 and a polarizability of 17.5±0.5 10-24 cm3 . Its surface tension is 49.9±3.0 dyne/cm .

Scientific Research Applications

  • Alkaloid Isolation and Structure Analysis : A study isolated compounds from Capparis himalayensis, including 6-methoxyindoline-2,3-dione. The structural establishment was based on spectral methods and X-ray crystallography (Yun-qiu Li, Shi‐lin Yang, He-ran Li, & Li-zhen Xu, 2008).

  • Inhibition of Acetylcholinesterase : Another study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, an enzyme related to Alzheimer’s disease. The compound was found to exhibit good inhibition and low toxicity (Erik Andrade-Jorge et al., 2018).

  • Tyrosinase Inhibition for Skin Conditions : A series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their antioxidant and antityrosinase properties. One compound showed higher tyrosinase inhibitory activity than the control, potentially useful for skin conditions like hyperpigmentation (Li Yee Then et al., 2018).

  • HIV-1 Inhibition : The magnesium complex of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, was studied for its inhibitory effect on HIV-1 integrase and reverse transcriptase ribonuclease H, showing promise in antiviral therapy (M. Billamboz et al., 2011).

  • Synthesis and Anti-Inflammatory Activity : Alkylidenephosphoranes were condensed with N-Methoxy- and N-Anilino-1H isoindole-1,3-(2H)-diones, producing compounds with potential anti-inflammatory activity (W. M. Abdou, Rizk E. Khidre, & R. Barghash, 2012).

  • Anticancer Properties : A study on 2-aroylquinoline-5,8-diones revealed that certain derivatives exhibit significant anti-proliferative activity against cancer cell lines, suggesting their potential as anticancer agents (K. Nepali et al., 2016).

properties

IUPAC Name

6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJHIZLOKWRPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438853
Record name 6-Methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyindoline-2,3-dione

CAS RN

52351-75-4
Record name 6-Methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YQ Li, SL Yang, HR Li, LZ Xu - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
Two new alkaloids, Capparin A (1) and B (2), along with seven known compounds 6-methoxyindoline-2, 3-dione (3), wogonin (4), oroxylin A (5), kaempferol (6), apigenin (7), quercetin (…
Number of citations: 18 www.jstage.jst.go.jp
Y Liu, K Zhang, Y Huang, S Pan, XQ Liu… - Chemical …, 2016 - pubs.rsc.org
An unprecedent reaction of indoline-2,3-diones and (triphenylphosphonio)difluoroacetate (PDFA) afforded novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles in moderate to excellent …
Number of citations: 29 pubs.rsc.org
Y Liu, Y Du, A Yu, D Qin, X Meng - Tetrahedron, 2015 - Elsevier
We first reported an example of diverse synthesis of pyrano[2,3-b]indol and dihydropyrano[2,3-b]indol from the same starting materials. In these domino reactions, we can control the …
Number of citations: 30 www.sciencedirect.com
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
Leukocyte recruitment of sites of inflammation and tissue injury involves leukocyte rolling along the endothelial wall, followed by firm adherence of the leukocyte, and finally …
Number of citations: 149 pubs.acs.org
E Buckle - 2012 - repository.wellesley.edu
The small, non‐peptidic molecule T‐0632 inhibits glucagon‐like peptide‐1 receptor (GLP‐1R), requiring many of the same amino acids to bind as does the natural substrate, GLP‐1. …
Number of citations: 2 repository.wellesley.edu
Q Jin, C Zheng, G Zhao, G Zou - Tetrahedron, 2018 - Elsevier
A combination of an amino acid-derived chiral phosphine catalyst and methyl acrylate to catalyze the direct Mannich reaction of 3-substituted oxindoles and imines has been reported to …
Number of citations: 21 www.sciencedirect.com
Y Du, Y Liu, A Yu, D Qin, K Zhang… - Asian Journal of Organic …, 2015 - Wiley Online Library
A catalyst‐free domino reaction was developed for the synthesis of 3‐(cyclopentenone)oxindoles. This method is the first example of a phosphine‐ylide‐initiated Wittig/Michael addition/…
Number of citations: 10 onlinelibrary.wiley.com
CC Lynch - 2022 - search.proquest.com
The synthesis and high-throughput (HT) analysis of chiral compounds are fundamental tasks in the chemical and health sciences. Asymmetric synthesis is a thoroughly investigated field…
Number of citations: 2 search.proquest.com
J Kwon - 2014 - repository.wellesley.edu
Type II diabetes is a highly prevalent disease in the world that is associated with many complications such as heart disease, stroke, hypertension, and blindness. It is a disease caused …
Number of citations: 1 repository.wellesley.edu
YW Wang, L Zheng, FC Jia, YF Chen, AX Wu - Tetrahedron, 2019 - Elsevier
An efficient and practical isatin-based oxidative domino protocol has been developed for the facile synthesis of 2-aminobenzamides and 2-aminobenzoates. The robust nature of this …
Number of citations: 13 www.sciencedirect.com

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